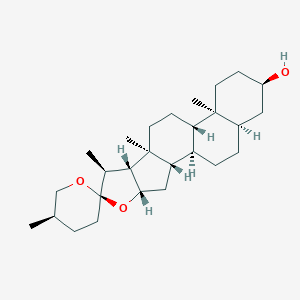
2,3,5,6-Tetramethylbenzenesulfonic acid
Descripción general
Descripción
2,3,5,6-Tetramethylbenzenesulfonic acid (TMBs) is a sulfonic acid that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and other polar solvents. TMBs is an important reagent in organic chemistry, biochemistry, and pharmaceutical research.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetramethylbenzenesulfonic acid is widely used in scientific research as a strong acid catalyst. It is used in the synthesis of various organic compounds, such as esters, ethers, and amides. 2,3,5,6-Tetramethylbenzenesulfonic acid is also used as a reagent in the analysis of carbohydrates, amino acids, and proteins. It is used in the determination of the sugar content of fruits and vegetables, as well as in the analysis of glycosylated proteins.
Mecanismo De Acción
2,3,5,6-Tetramethylbenzenesulfonic acid is a strong acid that can donate a proton to a substrate. It can also act as a Lewis acid by accepting a pair of electrons from a substrate. The acidic nature of 2,3,5,6-Tetramethylbenzenesulfonic acid is due to the presence of the sulfonic acid group, which can stabilize the negative charge on the conjugate base.
Efectos Bioquímicos Y Fisiológicos
2,3,5,6-Tetramethylbenzenesulfonic acid has no known biochemical or physiological effects in humans or animals. It is not used as a drug or medication and has no therapeutic value.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,5,6-Tetramethylbenzenesulfonic acid is a highly effective acid catalyst that can be used in a wide range of organic reactions. It is soluble in water and other polar solvents, making it easy to handle in the laboratory. However, 2,3,5,6-Tetramethylbenzenesulfonic acid is a strong acid and can be corrosive to some materials. It should be handled with care and stored in a cool, dry place.
Direcciones Futuras
There are several future directions for the use of 2,3,5,6-Tetramethylbenzenesulfonic acid in scientific research. One area of interest is the development of new synthetic methods using 2,3,5,6-Tetramethylbenzenesulfonic acid as a catalyst. Another area of interest is the use of 2,3,5,6-Tetramethylbenzenesulfonic acid in the analysis of complex biological molecules, such as glycoproteins and polysaccharides. 2,3,5,6-Tetramethylbenzenesulfonic acid may also have potential applications in the development of new materials, such as polymers and coatings.
Métodos De Síntesis
2,3,5,6-Tetramethylbenzenesulfonic acid can be synthesized by the sulfonation of 2,3,5,6-tetramethylbenzene with concentrated sulfuric acid. The reaction is carried out at a temperature of 100-110°C for several hours. The resulting product is then purified by recrystallization from water or other solvents.
Propiedades
IUPAC Name |
2,3,5,6-tetramethylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJMOCUMRBSKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963672 | |
| Record name | 2,3,5,6-Tetramethylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethylbenzenesulfonic acid | |
CAS RN |
4681-78-1 | |
| Record name | NSC171648 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetramethylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)











![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)